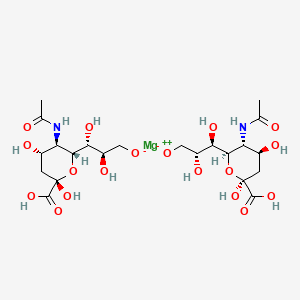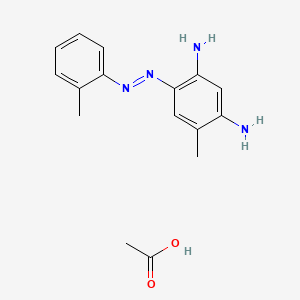
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine is an organic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthopyran core: This can be achieved through a cyclization reaction involving naphthalene derivatives.
Introduction of the methyl group: This step might involve methylation reactions using reagents like methyl iodide.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the naphthopyran core.
Amination: The final step involves introducing the amine group through reactions with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes or pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
Comparison with Similar Compounds
Similar Compounds
2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl and nitrophenyl groups.
6-Methyl-2H-naphtho(1,2-b)pyran-2-amine: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl group.
Uniqueness
The presence of both the methyl and nitrophenyl groups in 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
88989-00-8 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-N-(4-nitrophenyl)-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H16N2O3/c1-13-12-14-6-11-19(21-15-7-9-16(10-8-15)22(23)24)25-20(14)18-5-3-2-4-17(13)18/h2-12,19,21H,1H3 |
InChI Key |
YMROGFPIIFFMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


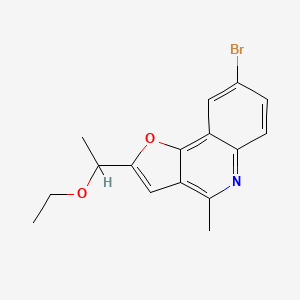
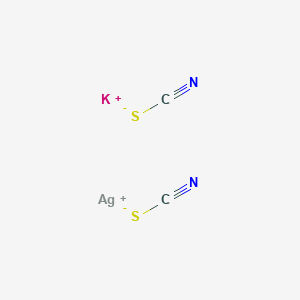

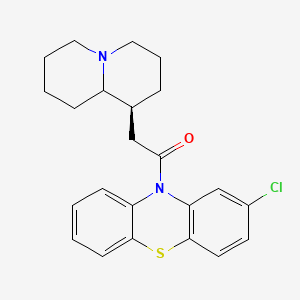
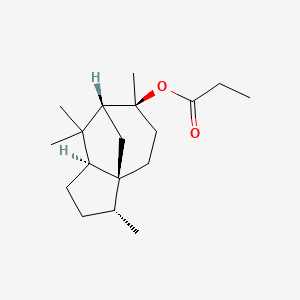
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
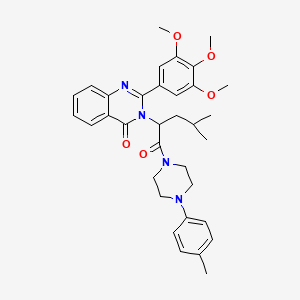
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)

